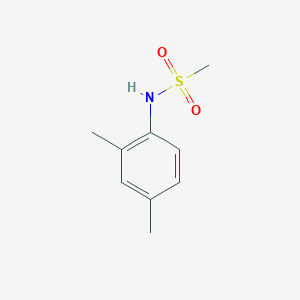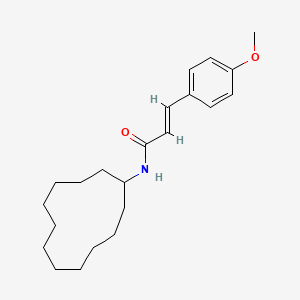![molecular formula C26H19N3O5 B11696771 4,5-bis(4-methoxyphenyl)-2-{[(E)-(3-nitrophenyl)methylidene]amino}furan-3-carbonitrile](/img/structure/B11696771.png)
4,5-bis(4-methoxyphenyl)-2-{[(E)-(3-nitrophenyl)methylidene]amino}furan-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-BIS(4-METHOXYPHENYL)-2-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]FURAN-3-CARBONITRILE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furan ring substituted with methoxyphenyl and nitrophenyl groups, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-BIS(4-METHOXYPHENYL)-2-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]FURAN-3-CARBONITRILE typically involves a multi-step process:
Formation of the Furan Ring: The initial step involves the formation of the furan ring through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.
Substitution Reactions: The furan ring is then subjected to substitution reactions to introduce the methoxyphenyl and nitrophenyl groups. These reactions often require the use of catalysts and specific reaction conditions to ensure selective substitution.
Condensation Reaction: The final step involves a condensation reaction between the substituted furan ring and an appropriate aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-BIS(4-METHOXYPHENYL)-2-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]FURAN-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The methoxy and nitrophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may require the use of halogenating agents or nucleophiles under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4,5-BIS(4-METHOXYPHENYL)-2-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]FURAN-3-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism by which 4,5-BIS(4-METHOXYPHENYL)-2-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]FURAN-3-CARBONITRILE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,5-BIS(4-METHOXYPHENYL)-2-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]FURAN-3-CARBONITRILE
- 4,5-BIS(4-METHOXYPHENYL)-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]FURAN-3-CARBONITRILE
Uniqueness
The unique combination of methoxyphenyl and nitrophenyl groups in 4,5-BIS(4-METHOXYPHENYL)-2-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]FURAN-3-CARBONITRILE distinguishes it from similar compounds. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H19N3O5 |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
4,5-bis(4-methoxyphenyl)-2-[(E)-(3-nitrophenyl)methylideneamino]furan-3-carbonitrile |
InChI |
InChI=1S/C26H19N3O5/c1-32-21-10-6-18(7-11-21)24-23(15-27)26(28-16-17-4-3-5-20(14-17)29(30)31)34-25(24)19-8-12-22(33-2)13-9-19/h3-14,16H,1-2H3/b28-16+ |
InChI Key |
DGZYCCHHTBIVIK-LQKURTRISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-(4-hydroxyphenyl)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696705.png)


![(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B11696731.png)

![(4Z)-3-(4-nitrophenyl)-4-[(2-nitrophenyl)hydrazinylidene]-5-oxopyrazole-1-carbothioamide](/img/structure/B11696737.png)
![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11696740.png)
![7-chloro-4-pentanoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11696745.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B11696752.png)
![2-chloro-5-[(4Z)-4-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11696755.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11696765.png)
![2,4-dichloro-N-(3-{[(2,5-diiodophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B11696768.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(4-chloro-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11696769.png)
![5-amino-3-[(Z)-1-cyano-2-(4-ethoxy-3-iodo-5-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11696777.png)
